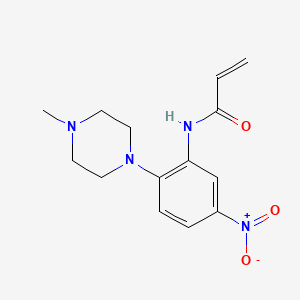

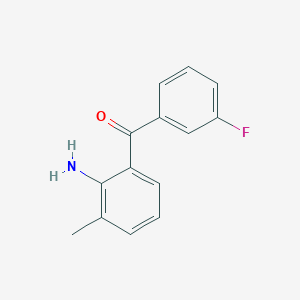

N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide

Overview

Description

“N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide” is a complex organic compound. It contains a nitrophenyl group, which is a phenyl ring with a nitro group (-NO2) attached, and a methylpiperazinyl group, which is a piperazine ring with a methyl group (-CH3) attached .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution and condensation .Scientific Research Applications

Synthesis and Characterization

Research has explored the synthesis and characterization of related acrylamide compounds, providing insights into their chemical properties and potential applications. Tanış et al. (2019) synthesized and characterized N-(4-nitrophenyl)acrylamide, evaluating its antiproliferative activity and natural toxicity through experimental and theoretical methods, including Fourier Transform Infrared, Nuclear Magnetic Resonance spectroscopy, and Density Functional Theory (E. Tanış, N. Çankaya, S. Yalçın, 2019). Koroleva et al. (2011) synthesized new carboxylic acid amides containing an N-methylpiperazine fragment, contributing to the development of compounds with potential biomedical applications (E. Koroleva, K. Gusak, Zh. V. Ignatovich, A. L. Ermolinskaya, 2011).

Biomedical Research Applications

Studies have also explored the use of related compounds in biomedical research, investigating their interactions with biological molecules and their potential as therapeutic agents. Özil et al. (2018) synthesized benzimidazole derivatives containing piperazine or morpholine skeletons, demonstrating their antioxidant activities and α-glucosidase inhibitory potential, highlighting their relevance in developing treatments for oxidative stress-related diseases and diabetes (M. Özil, Cansu Parlak, N. Baltaş, 2018).

Material Science Applications

Lu et al. (2010) developed optically active polyacrylamides with potential applications in chiral recognition and separation technologies. These materials, synthesized from enantiopure acrylamide derivatives, exhibited favorable enantioselective discrimination abilities (Wei Lu, Liping Lou, Fangyun Hu, Liming Jiang, Zhi-quan Shen, 2010).

Catalysis and Environmental Applications

Jiang et al. (2021) reported on metal/N-doped carbon nanocatalysts, synthesized using an acrylamide mediated method, demonstrating excellent catalytic behavior in the hydrogenation of 4-nitrophenol. This study showcases the potential environmental applications of acrylamide-derived materials in pollution control and green chemistry (Sheng-xiang Jiang, H. Ni, Pingyun Li, Jinling Wang, Hua Ren, 2021).

properties

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-3-14(19)15-12-10-11(18(20)21)4-5-13(12)17-8-6-16(2)7-9-17/h3-5,10H,1,6-9H2,2H3,(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLHQXWNOIFYOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-Methylpiperazin-1-yl)-5-nitrophenyl)acrylamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

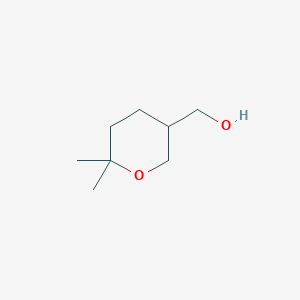

![7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1406493.png)

![1H-Pyrazole, 1-[(2-chloro-5-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406497.png)

![2-(4-Chloro-3-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1406511.png)